molecular formula C9H7BrN2S B12442625 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole CAS No. 154586-22-8

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole

Cat. No.: B12442625
CAS No.: 154586-22-8
M. Wt: 255.14 g/mol
InChI Key: TWFBWCABIZOZMV-UHFFFAOYSA-N
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Description

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(bromomethyl)benzenediazonium chloride with thiourea, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Cyclization Reactions: The thiadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,3-thiadiazole: Lacks the bromomethyl group, resulting in different reactivity and applications.

    4-(Bromomethyl)benzoic acid: Contains a bromomethyl group but lacks the thiadiazole ring, leading to different chemical properties and uses.

    1,3,4-Thiadiazole derivatives: Various derivatives with different substituents on the thiadiazole ring, each with unique properties and applications.

Uniqueness

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole is unique due to the presence of both the bromomethyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for scientific exploration.

Properties

CAS No.

154586-22-8

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

5-[4-(bromomethyl)phenyl]thiadiazole

InChI

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5H2

InChI Key

TWFBWCABIZOZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CN=NS2

Origin of Product

United States

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